molecular formula C22H27Cl2N5 B611395 TLR7/8 激动剂-5d CAS No. 1620278-72-9

TLR7/8 激动剂-5d

货号 B611395
CAS 编号: 1620278-72-9
分子量: 432.39
InChI 键: HGYVUJMYZGWKQV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TLR7/8 agonist-5d, also known as Compound 5d, shows prominent immunostimulatory activities . It serves as a convenient precursor for the covalent attachment of fluorophores without significant loss of activity . More specifically, TLR7 and TLR8 are structurally similar pattern recognition receptors that trigger interferon and cytokine responses . When triggered by an agonist, such as imiquimod or resiquimod, the TLR7/8 activation pathway induces cellular and humoral immune responses that can kill cancer cells with high specificity .


Synthesis Analysis

The synthesis of TLR7/8 agonist-5d involves retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod and introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon employing triazolyl click chemistry . The target specificity of these molecules was determined using HEK TLR7/8 transfected cell lines .


Molecular Structure Analysis

The chemical formula of TLR7/8 agonist-5d is C22H27Cl2N5 . Its exact mass is 431.16 and its molecular weight is 432.390 . The elemental analysis shows that it contains 61.11% Carbon, 6.29% Hydrogen, 16.40% Chlorine, and 16.20% Nitrogen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TLR7/8 agonist-5d were characterized using various spectroscopic techniques . The TLR7/8 activity and also the molecular docking results correlated primarily to the position of the substituent for aromatic groups and also to the chain length in alkyl substitutions .

科学研究应用

疫苗佐剂

TLR7/8 激动剂,如合成小分子咪唑喹啉,因其作为疫苗佐剂的潜力而被认可。众所周知,它们可以直接激活抗原呈递细胞 (APC),从而增强体液和细胞免疫反应,特别是 Th1 反应。尽管使用 TLR7/8 激动剂的疫苗的临床进展仍处于早期阶段,但这些配体在疫苗佐剂中的潜力是很有希望的,特别是由于它们能够提高疫苗的免疫原性和产生更大的血清保护。TLR7 激动剂在佐剂中用于增加疫苗免疫原性的使用证实了这一点 (Vasilakos & Tomai, 2013) (Huang 等人,2021 年)

癌症免疫疗法

TLR7/8 激动剂的潜力延伸至癌症免疫疗法。研究表明,这些激动剂可以通过激活先天免疫反应有效消除大的已建立的肿瘤,从而支持诱导肿瘤特异性免疫。TLR7/8 激动剂的共同递送增加了肿瘤浸润 CTL 和 NK 细胞的肿瘤杀伤活性,同时降低了免疫抑制细胞的频率。这种联合疗法代表了癌症免疫治疗的重大进步,表明了一种根除原发肿瘤和建立长期保护性免疫的强大机制 (Zhao 等人,2014 年)。此外,TLR7/8 激动剂的抗肿瘤活性,尤其是在皮肤肿瘤和皮肤转移的背景下,已被强调,表明这些药物介导的独特的抗肿瘤作用模式 (Schön & Schön, 2008)

免疫反应调节剂

TLR7/8 激动剂也被认为是有效的免疫反应调节剂。它们可以刺激各种细胞类型,导致肿瘤部位激活的免疫细胞、细胞因子和趋化因子的混合物。同时刺激多种细胞类型突出了 TLR7/8 激动剂作为免疫反应增强剂的益处。这些激动剂已被用作独立的免疫治疗剂或与癌症疫苗佐剂结合使用,展示了它们在主动和被动免疫治疗方法中增强抗肿瘤反应的潜力 (Smits 等人,2008 年)

药物递送和激活策略

开发有效的药物递送策略对于 TLR7/8 激动剂的广泛临床应用至关重要。已经开发了各种基于生物材料的药物递送系统来解决 TLR7/8 激动剂的关键限制,例如药物溶解性差和全身毒性作用。这些递送装置在设计上是多样化的,包括直接给药到肿瘤的系统、在相关癌性和淋巴组织中被动积累的系统,以及主动靶向特定生理区域和细胞群体的系统。此外,TLR7/8 激动剂与其他类型疗法的共同递送,例如检查点抑制剂、癌症疫苗和化疗药物,已显示出令人印象深刻的抗癌作用,表明这些激动剂有希望的未来发展方向 (Varshney 等人,2021 年)

安全和危害

TLR7/8 agonist-5d, like other TLR7/8 agonists, can have systemic toxic effects . Therefore, handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is considered toxic and can be a moderate to severe irritant to the skin and eyes .

未来方向

To overcome the key limitations of TLR7/8 agonists as a cancer therapy, biomaterial-based drug delivery systems have been developed . These delivery devices are highly diverse in their design and include systems that can be directly administered to the tumor, passively accumulated in relevant cancerous and lymph tissues, triggered by environmental stimuli, or actively targeted to specific physiological areas and cellular populations . In addition to improved delivery systems, recent studies have also demonstrated the potential benefits of TLR7/8 agonist co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, which can yield impressive anti-cancer effects .

属性

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5.2ClH/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16;;/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZCFKIAMHQQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TLR7/8 agonist 1 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TLR7/8 agonist-5d
Reactant of Route 2
TLR7/8 agonist-5d
Reactant of Route 3
TLR7/8 agonist-5d
Reactant of Route 4
TLR7/8 agonist-5d
Reactant of Route 5
TLR7/8 agonist-5d
Reactant of Route 6
TLR7/8 agonist-5d

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。